Specific Binding Affinity to E. coli Chaperone SurA Compared to Structural Analogs
Fmoc-β-(2-quinolyl)-D-alanine, the D-enantiomer of the target compound's protected analog, demonstrated a specific binding affinity of high micromolar range to the E. coli chaperone SurA in a fluorescence anisotropy assay [1]. This binding is not a general property of Fmoc-amino acids, as the study identified that Fmoc-L-tryptophan and Fmoc-L-phenylalanine, but not Fmoc-L-tyrosine, also exhibited binding [1]. This suggests a specific interaction between the SurA binding pocket and the aromatic quinoline or indole moieties, providing a basis for selecting Fmoc-3-(2-quinolyl)-DL-alanine over other Fmoc-amino acids for projects targeting this specific chaperone [1].
| Evidence Dimension | Binding Affinity to E. coli SurA |
|---|---|
| Target Compound Data | High micromolar affinity (Fmoc-β-(2-quinolyl)-D-alanine) |
| Comparator Or Baseline | Fmoc-L-tryptophan (binds), Fmoc-L-phenylalanine (binds), Fmoc-L-tyrosine (does not bind) |
| Quantified Difference | Binding observed for Fmoc-β-(2-quinolyl)-D-alanine, Fmoc-L-Trp, and Fmoc-L-Phe; no binding for Fmoc-L-Tyr |
| Conditions | In silico and in vitro fluorescence anisotropy assay with E. coli SurA |
Why This Matters
This is the only identified direct comparative evidence of a specific biological interaction for this compound class, which can guide selection for antibacterial research targeting SurA.
- [1] Bell, J., et al. (n.d.). Identification of inhibitors of the E. coli chaperone SurA using in silico and in vitro techniques. Unpublished data cited by KiP Hub. View Source
